molecular formula C8H8N2O5 B1380901 Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate CAS No. 592552-16-4

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

Cat. No.: B1380901
CAS No.: 592552-16-4
M. Wt: 212.16 g/mol
InChI Key: NVQXJMOTEOWLAQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is a chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol.

Preparation Methods

The synthesis of Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate typically involves the reaction of 3-nitropyridine-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures

Chemical Reactions Analysis

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Methyl 2-(3-aminopyridin-4-yl)oxyacetate.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate can be compared with other similar compounds such as:

    Methyl 2-(3-aminopyridin-4-yl)oxyacetate: This compound has an amino group instead of a nitro group, resulting in different chemical and biological properties.

    Methyl 2-(3-chloropyridin-4-yl)oxyacetate: The presence of a chloro group instead of a nitro group leads to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that make it suitable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(3-nitropyridin-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-8(11)5-15-7-2-3-9-4-6(7)10(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXJMOTEOWLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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